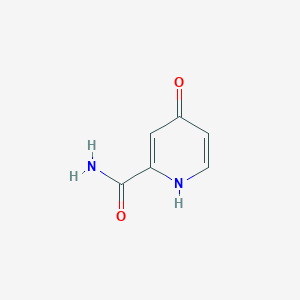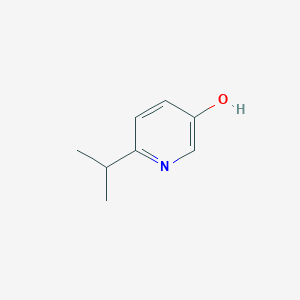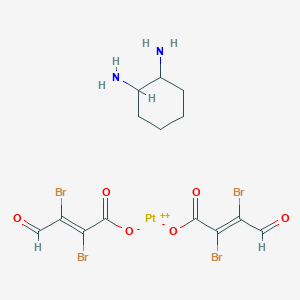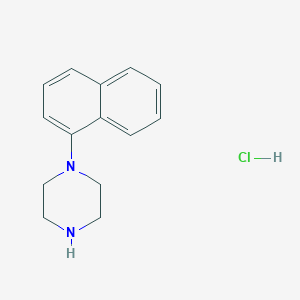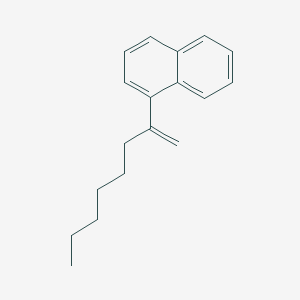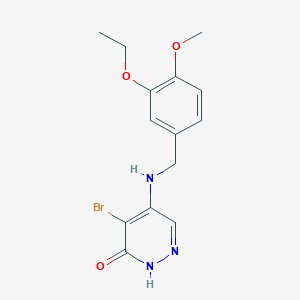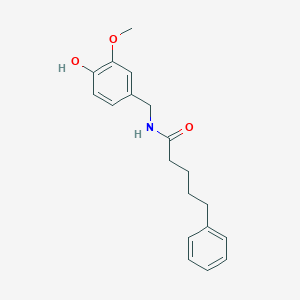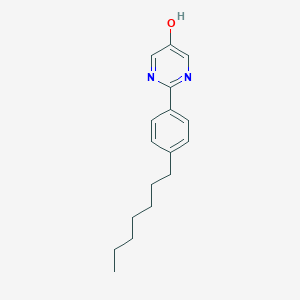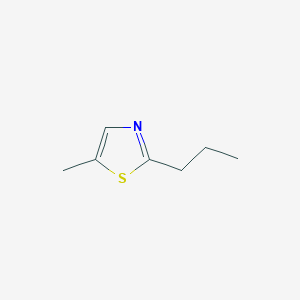
5-Methyl-2-propylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-propylthiazole is a chemical compound that belongs to the family of thiazoles. It is a heterocyclic organic compound that is widely used in scientific research due to its unique properties. This compound is synthesized through various methods and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-propylthiazole is not fully understood. However, it is believed to act as a ligand for certain receptors in the body. It has been shown to bind to the GABAA receptor, which is responsible for inhibitory neurotransmission in the brain. It has also been shown to bind to the TRPA1 receptor, which is responsible for pain perception.
Efectos Bioquímicos Y Fisiológicos
5-Methyl-2-propylthiazole has been shown to have various biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties. It has also been shown to have antioxidant properties. In addition, it has been shown to have anxiolytic and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Methyl-2-propylthiazole in lab experiments is its unique properties. It is a versatile compound that can be used in various applications. However, one of the limitations of using this compound is its potential toxicity. It can be toxic if ingested or inhaled in large amounts. Therefore, precautions should be taken when handling this compound in the lab.
Direcciones Futuras
There are various future directions for the study of 5-Methyl-2-propylthiazole. One area of future research is the potential use of this compound in the treatment of various diseases, including cancer and Alzheimer's disease. Another area of future research is the development of new synthesis methods for this compound. In addition, the potential use of this compound as an insecticide and fungicide should be further explored. Finally, the potential use of this compound as a flavoring agent in the food industry should be further studied.
Conclusion:
In conclusion, 5-Methyl-2-propylthiazole is a unique chemical compound that has been extensively studied for its biochemical and physiological effects. It is synthesized through various methods and has been used in various scientific research applications. The mechanism of action of this compound is not fully understood, but it has been shown to have various effects on the body. While there are advantages to using this compound in lab experiments, precautions should be taken due to its potential toxicity. Finally, there are various future directions for the study of this compound, including its potential use in the treatment of various diseases and as a flavoring agent in the food industry.
Métodos De Síntesis
The synthesis of 5-Methyl-2-propylthiazole can be achieved through various methods. One of the most common methods is the reaction of 2-propylthiophene with methyl isothiocyanate in the presence of a base. The reaction yields 5-Methyl-2-propylthiazole as the main product. Another method involves the reaction of 2-bromo-1-propene with thioacetamide in the presence of a base. This method also yields 5-Methyl-2-propylthiazole as the main product.
Aplicaciones Científicas De Investigación
5-Methyl-2-propylthiazole has been extensively used in scientific research due to its unique properties. It is widely used as a flavoring agent in the food industry. It is also used as a precursor for the synthesis of other thiazole compounds. In addition, it has been studied for its potential use as an insecticide and fungicide. It has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
104256-95-3 |
|---|---|
Nombre del producto |
5-Methyl-2-propylthiazole |
Fórmula molecular |
C7H11NS |
Peso molecular |
141.24 g/mol |
Nombre IUPAC |
5-methyl-2-propyl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-3-4-7-8-5-6(2)9-7/h5H,3-4H2,1-2H3 |
Clave InChI |
WRHYOYIOVMOZCU-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=C(S1)C |
SMILES canónico |
CCCC1=NC=C(S1)C |
Sinónimos |
Thiazole, 5-methyl-2-propyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



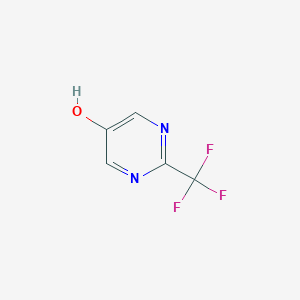
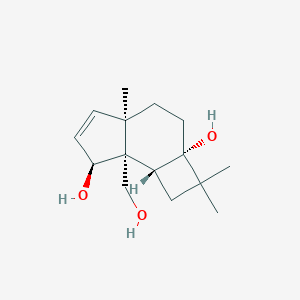
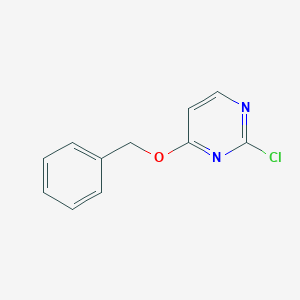
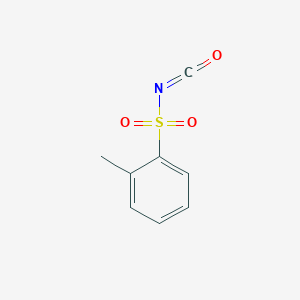

![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)
